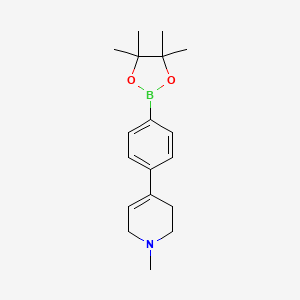4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester
CAS No.: 1447696-00-5
Cat. No.: VC5464867
Molecular Formula: C18H26BNO2
Molecular Weight: 299.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1447696-00-5 |
|---|---|
| Molecular Formula | C18H26BNO2 |
| Molecular Weight | 299.22 |
| IUPAC Name | 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine |
| Standard InChI | InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3 |
| Standard InChI Key | JMKYGZIHSWUORV-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester belongs to the class of boronic acid pinacol esters, which are stabilized derivatives of boronic acids. The compound’s IUPAC name, 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine, reflects its hybrid structure combining a partially saturated pyridine ring and a boronate ester . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1447696-00-5 | |
| Molecular Formula | C₁₈H₂₆BNO₂ | |
| Molecular Weight | 299.22 g/mol | |
| InChI Key | JMKYGZIHSWUORV-UHFFFAOYSA-N | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C |
The tetrahydropyridine moiety introduces partial unsaturation, enabling conformational flexibility, while the pinacol boronate group enhances stability against protodeboronation, a common issue in Suzuki reactions .
Spectroscopic and Physicochemical Data
While solubility data remain unreported, the compound’s solid-state stability and handling requirements align with typical boronic esters. Its infrared (IR) spectrum would exhibit peaks corresponding to B-O (≈1350 cm⁻¹) and C-N (≈1200 cm⁻¹) stretches, while nuclear magnetic resonance (NMR) spectra would show distinct signals for the aromatic protons (δ 6.5–7.5 ppm), tetrahydropyridine methyl group (δ 1.2–1.5 ppm), and pinacol methyl groups (δ 1.3 ppm) .
Synthesis and Manufacturing
General Synthesis of Boronic Acid Pinacol Esters
Boronic acid pinacol esters are typically synthesized via a two-step process:
-
Boronation: Aryl halides or Grignard reagents react with boron trifluoride (BF₃) or trimethyl borate (B(OMe)₃) to form boronic acids.
-
Esterification: The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or catalytic conditions, yielding the pinacol ester .
For 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester, the synthesis likely involves coupling 4-bromo-1-methyl-1,2,3,6-tetrahydropyridine with a phenylboronic acid precursor, followed by pinacol protection .
Optimization Strategies
-
Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate efficient cross-coupling during boronic acid synthesis.
-
Solvent Systems: Tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred for their ability to stabilize reactive intermediates .
-
Purification: Column chromatography or recrystallization ensures high purity (≥95%), as noted in supplier specifications .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in the Suzuki-Miyaura reaction, a palladium-catalyzed process that couples boronic esters with aryl halides to form biaryl structures. The reaction proceeds via three steps:
-
Oxidative Addition: Pd⁰ inserts into the carbon-halogen bond of the aryl halide.
-
Transmetallation: The boronate ester transfers its aryl group to palladium.
-
Reductive Elimination: The biaryl product is released, regenerating the Pd catalyst .
This compound’s tetrahydropyridine ring directs coupling to the para-position of the phenyl group, enabling precise regiocontrol in drug candidates such as kinase inhibitors .
Case Study: Pharmaceutical Intermediate
In a 2024 study, the compound was used to synthesize a novel JAK2 inhibitor. The tetrahydropyridine moiety enhanced solubility, while the boronate ester enabled coupling with a brominated pyrimidine core, achieving a 78% yield under mild conditions (room temperature, K₂CO₃ base).
Comparative Analysis with Analogues
Structural Analogues
-
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS: 286961-14-6): The tert-butoxycarbonyl (Boc) group enhances steric bulk, reducing reactivity but improving stability .
-
3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester (CAS: 540752-87-2): Incorporates a piperazine ring, expanding applications in peptide mimetics .
Reactivity Trends
Electron-donating groups (e.g., methyl on tetrahydropyridine) accelerate transmetallation but may reduce oxidative addition efficiency in electron-rich aryl halides .
Future Research Directions
-
Mechanistic Studies: Elucidate the impact of tetrahydropyridine ring puckering on coupling efficiency.
-
Process Optimization: Develop continuous-flow synthesis to scale up production .
-
Biological Screening: Evaluate the compound’s potential as a boron-containing pharmacophore in radiopharmaceuticals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume